Calanolide A
Overview
Description
Calanolide A is a naturally occurring compound isolated from the leaves and twigs of the tree Calophyllum lanigerum var. austrocoriaceum, found in the Malaysian rain forest . It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant anti-HIV-1 activity . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of HIV/AIDS .
Mechanism of Action
Target of Action
Calanolide A, also known as (+)-Calanolide A, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily targeting the Gag-Pol polyprotein . This protein is crucial for the replication of the human immunodeficiency virus type 1 (HIV-1) . It also forms a stable complex with the HRAS protein, a small G protein in the RAS subfamily of the RAS superfamily of small GTPases .
Mode of Action
This compound interacts with its targets early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2’, 3’-dideoxycytidine . It is unique among NNRTIs in that it can bind to two distinct sites on the HIV reverse transcriptase enzyme .
Biochemical Pathways
This compound affects the viral life-cycle, specifically the process of reverse transcription, which is essential for the replication of HIV . By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, thereby blocking the integration of viral DNA into the host genome and subsequent production of new virus particles .
Pharmacokinetics
This compound is rapidly absorbed following administration, with time to maximum concentration of drug in plasma (Tmax) values occurring between 2.4 and 5.2 hours post-dosing . The compound is metabolized by cytochrome P450 CYP3A . Both the mean concentration in plasma (Cmax), and the area under the plasma concentration-time curve increase proportionately in relation to the dose . The terminal-phase half-life (t1/2) is approximately 20 hours for the 800 mg dose group .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 replication . It is essentially inactive against strains of the less common hiv type 2 .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For example, its developers have suggested that drug levels may be enhanced if co-administered with ritonavir (Norvir) . Furthermore, the compound was originally extracted from the tree Calophyllum lanigerum, found in the Malaysian rain forest , indicating that the production and availability of this compound can be influenced by environmental factors related to the growth and distribution of this tree.
Biochemical Analysis
Biochemical Properties
Calanolide A plays a significant role in biochemical reactions, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . It interacts with the HIV-1 reverse transcriptase enzyme, inhibiting its function . This interaction is crucial in preventing the replication of the HIV-1 virus .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the HIV-1 virus . This inhibition disrupts the viral life-cycle, acting early in the infection process .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the HIV-1 reverse transcriptase enzyme . This binding inhibits the enzyme, thereby preventing the replication of the HIV-1 virus . This compound is selective in its inhibition, affecting the HIV-1 reverse transcriptase but not cellular DNA polymerases or HIV type 2 RT .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has been found that there is no accumulation of the parent compound over a 5-day treatment course, with the day 5 area under the curve (AUC) being approximately half of that seen on the first day of dosing .
Dosage Effects in Animal Models
In animal studies, this compound has been generally well tolerated in doses of up to 150 mg/kg in rats and 100 mg/kg in dogs . There were no serious or toxic effects observed with this compound use .
Metabolic Pathways
This compound is metabolized by the cytochrome P450 CYP3A . This metabolic pathway involves the conversion of the compound by the CYP3A enzyme, which is a part of the cytochrome P450 system, a group of enzymes responsible for the metabolism of many substances in the body .
Preparation Methods
The preparation of Calanolide A involves both natural extraction and synthetic routes. Initially, it was extracted from the tree Calophyllum lanigerum . due to the rarity of the raw materials and low yield, total synthesis methods were developed. One such method involves the resolution of (±)-calanolide A into its optically active forms using a chiral HPLC system or enzymatic acylation and hydrolysis . Industrial production methods focus on optimizing these synthetic routes to ensure a consistent and scalable supply of the compound .
Chemical Reactions Analysis
Calanolide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .
Scientific Research Applications
Calanolide A has been extensively studied for its scientific research applications. In chemistry, it serves as a model compound for studying the synthesis and reactivity of pyranocoumarins . In biology and medicine, its primary application is as an anti-HIV agent. It inhibits the reverse transcriptase enzyme of HIV-1, preventing viral replication . Additionally, this compound has shown potential anticancer, antimicrobial, and antiparasitic properties . In the industry, it is being explored for its potential use in developing new therapeutic agents for various diseases .
Comparison with Similar Compounds
These compounds share a similar tetracyclic dipyranocoumarin structure but differ in their specific substituents and biological activities . Calanolide B, for instance, also exhibits anti-HIV activity but is less potent than Calanolide A . The uniqueness of this compound lies in its dual binding capability to the reverse transcriptase enzyme, which is not observed in other calanolides .
Properties
IUPAC Name |
(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDRYBLTWYFCFV-FMTVUPSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316787 | |
Record name | (+)-Calanolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Viral life-cycle studies indicate that calanolide A acts early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2', 3'-dideoxycytidine. In enzyme inhibition assays, calanolide A potently and selectively inhibits recombinant HIV type 1 RT but not cellular DNA polymerases or HIV type 2 RT within the concentration range tested. | |
Record name | Calanolide A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
142632-32-4 | |
Record name | (+)-Calanolide A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142632-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calanolide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142632324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calanolide A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-Calanolide A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALANOLIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5A9TQN46W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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